7-bromo-N-ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
7-bromo-N-ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with a molecular formula of C8H9BrN4. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the bromination of pyrrole derivatives followed by cyclization to form the triazine ring.
Synthesis via Bromohydrazone: This route involves the formation of bromohydrazone intermediates, which are then cyclized to form the desired compound.
Multistep Synthesis: This method involves multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
7-bromo-N-ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of antiviral and anticancer agents.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its effects on various biological pathways.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 7-bromo-N-ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: A closely related compound with similar biological activities.
4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine: Another similar compound used in medicinal chemistry.
Uniqueness
7-bromo-N-ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its specific substitution pattern, which can lead to distinct biological activities and applications compared to other similar compounds .
Properties
Molecular Formula |
C8H9BrN4 |
---|---|
Molecular Weight |
241.09 g/mol |
IUPAC Name |
7-bromo-N-ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C8H9BrN4/c1-2-10-8-6-3-4-7(9)13(6)12-5-11-8/h3-5H,2H2,1H3,(H,10,11,12) |
InChI Key |
OYFLZKSNIHLICV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=NN2C1=CC=C2Br |
Origin of Product |
United States |
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